molecular formula C7H4INO B14069688 3-Hydroxy-5-iodobenzonitrile CAS No. 1243442-73-0

3-Hydroxy-5-iodobenzonitrile

Cat. No.: B14069688
CAS No.: 1243442-73-0
M. Wt: 245.02 g/mol
InChI Key: ZNOWOWZVEDXOSG-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C7H4INO It is a derivative of benzonitrile, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-iodobenzonitrile typically involves the iodination of 3-hydroxybenzonitrile. One common method is the direct iodination using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as minimizing waste and using recyclable solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution: Products include azido, cyano, or other substituted benzonitriles.

    Oxidation: Products include 3-iodo-5-cyanobenzoic acid.

    Reduction: Products include 3-iodo-5-aminobenzonitrile.

Scientific Research Applications

3-Hydroxy-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and iodine groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-iodobenzonitrile
  • 3-Hydroxy-4-iodobenzonitrile
  • 4-Hydroxy-3,5-diiodobenzonitrile

Uniqueness

3-Hydroxy-5-iodobenzonitrile is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

1243442-73-0

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

3-hydroxy-5-iodobenzonitrile

InChI

InChI=1S/C7H4INO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

ZNOWOWZVEDXOSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)I)C#N

Origin of Product

United States

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